molecular formula C7H10N2 B11924932 3,3-Dicyclopropyl-3H-diazirene CAS No. 143237-14-3

3,3-Dicyclopropyl-3H-diazirene

Katalognummer: B11924932
CAS-Nummer: 143237-14-3
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: PBQTUYDDXFQEIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dicyclopropyl-3H-diazirene: is a member of the diazirine family, which are organic compounds characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis or thermolysis, making them valuable tools in organic synthesis and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropyl-3H-diazirene typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Dicyclopropyl-3H-diazirene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substrates present. Carbenes generated from this compound can insert into various bonds, leading to the formation of new C-C, C-N, and C-O bonds .

Wissenschaftliche Forschungsanwendungen

3,3-Dicyclopropyl-3H-diazirene has several applications in scientific research:

    Photoaffinity Labeling: Used to study interactions between biomolecules, such as ligand-receptor and protein-protein interactions.

    Chemical Probes: Employed in the identification of biological targets and pathways.

    Polymer Crosslinking: Utilized in the development of advanced polymer materials with enhanced properties.

    Adhesion Studies: Applied in the study of adhesion mechanisms in various materials

Wirkmechanismus

The primary mechanism of action for 3,3-Dicyclopropyl-3H-diazirene involves the generation of carbenes upon exposure to ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical structures. The molecular targets and pathways involved depend on the specific substrates and conditions used in the reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3-Dicyclopropyl-3H-diazirene is unique due to its specific structure, which includes two cyclopropyl groups. This structure can influence the reactivity and stability of the generated carbenes, making it distinct from other diazirines .

Eigenschaften

CAS-Nummer

143237-14-3

Molekularformel

C7H10N2

Molekulargewicht

122.17 g/mol

IUPAC-Name

3,3-dicyclopropyldiazirine

InChI

InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2

InChI-Schlüssel

PBQTUYDDXFQEIS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2(N=N2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.